molecular formula C11H9NO4 B1368206 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 58337-23-8

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No. B1368206
CAS RN: 58337-23-8
M. Wt: 219.19 g/mol
InChI Key: TWMQSQKWJTXETM-UHFFFAOYSA-N
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Description

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a chemical compound with the following properties:



  • Empirical Formula : C₁₁H₉NO₄

  • Molecular Weight : 219.19 g/mol

  • Structure : The compound consists of a furan ring with an aniline group (substituted benzene ring) attached to it. The carboxylic acid functional group is also present.



Molecular Structure Analysis

The molecular structure of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is crucial for understanding its properties and interactions. The furan ring provides rigidity, while the aniline group contributes to its reactivity.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, such as:



  • Hydrolysis : The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

  • Aromatic Substitution : The aniline group can undergo electrophilic aromatic substitution reactions.

  • Cyclization : The furan ring may react with nucleophiles to form cyclic derivatives.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility varies depending on the solvent. It is likely to be sparingly soluble in water due to the hydrophobic aniline group.

  • Melting Point : Experimental data on the melting point would be valuable for characterizing its solid-state behavior.

  • Stability : Investigate stability under different conditions (e.g., temperature, pH, light).


Scientific Research Applications

1. Catalyst in Synthesis

  • Unsymmetrical Chiral Pincer Complexes : Utilized in the synthesis of chiral 3-(2′-imidazolinyl)anilines, key intermediates in forming unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes via aryl C–H bond activation. These complexes have potential applications in asymmetric catalysis (Yang, Liu, Gong, & Song, 2011).

2. Organocatalysts in Hydrazone and Oxime Formation

  • Catalysis in Molecular Conjugation : Anthranilic acids, which are structurally related to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have been shown to act as superior catalysts for hydrazone and oxime formation, enhancing the reaction rate significantly over traditional aniline-catalyzed reactions (Crisalli & Kool, 2013).

3. Ligand in Cu-Catalyzed Reactions

  • Ligand for Arylation of Anilines : Pyrrole-2-carboxylic acid, similar in structure to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, has been effective as a ligand in Cu-catalyzed monoarylation of anilines, showing moderate to good yields of diaryl amine products (Altman, Anderson, & Buchwald, 2008).

4. Synthesis of Substituted Anilines

  • Diels-Alder Reaction in Aniline Synthesis : 5-Amino-2-furancarboxylic acid methyl ester, related to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, is used in a Diels-Alder cycloaddition to afford polysubstituted anilines, important in organic chemistry (Padwa, Dimitroff, Waterson, & Wu, 1997).

5. Role in Antibacterial Compounds

  • Synthesis of Antibacterial Agents : Research indicates that certain 2-phenyl-quinoline-4-carboxylic acid derivatives, structurally similar to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have shown good antibacterial activity against various bacteria, including MRSA (Wang et al., 2016).

6. In Crystal Engineering

  • Formation of Supramolecular Synthons : Anilic acids, closely related to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have been used in crystal engineering to form new supramolecular synthons, which have implications in material science and drug design (Zaman, Tomura, & Yamashita, 2001).

7. Building Blocks in Organic Synthesis

  • Biotechnological Production : Carboxylic acids, like 2-oxo-glutaric acid, derived from compounds similar to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have been used as building blocks in the synthesis of various compounds including hydrophilic triazines and heterocycles (Aurich et al., 2012).

Safety And Hazards


  • Toxicity : Assess the compound’s toxicity profile, especially considering its aniline moiety.

  • Handling Precautions : Researchers should handle this compound with care, following standard laboratory safety protocols.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an anti-cancer or anti-inflammatory agent.

  • Structural Modifications : Explore derivatives with improved solubility or altered pharmacokinetics.

  • Target Identification : Identify specific cellular targets affected by this compound.


properties

IUPAC Name

2-anilino-4-oxofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-8-6-16-10(9(8)11(14)15)12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMQSQKWJTXETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(O1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426098
Record name 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

CAS RN

58337-23-8
Record name 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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